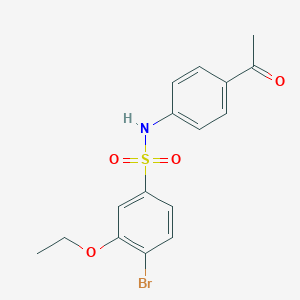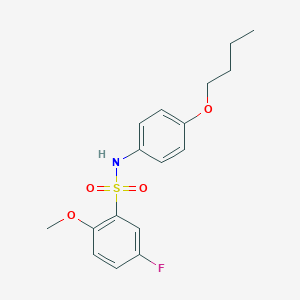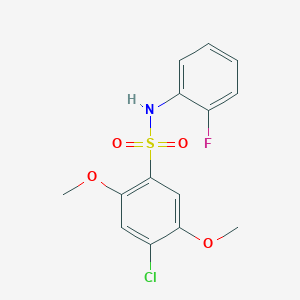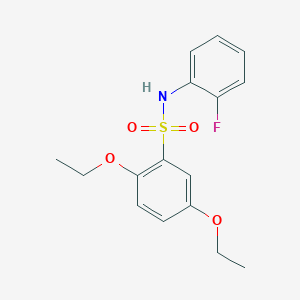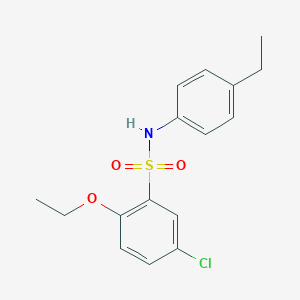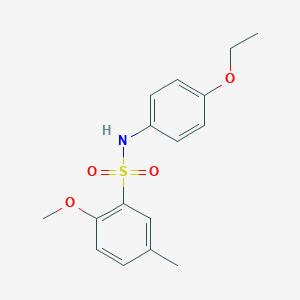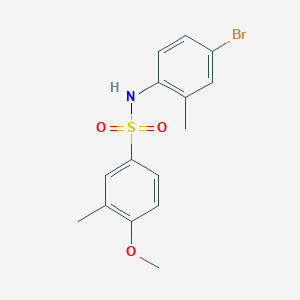![molecular formula C4H8HgO2 B229148 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME CAS No. 1035-62-7](/img/structure/B229148.png)
10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME: is a derivative of the steroid hormone 5alpha-androstan-17-one. This compound is characterized by the presence of an oxime functional group, which is known for its versatility in various chemical reactions and applications. The oxime group is formed by the reaction of hydroxylamine with a carbonyl compound, resulting in the formation of a C=N-OH bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME typically involves the reaction of 5alpha-androstan-17-one with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides or other nitrogen-containing compounds.
Reduction: The oxime group can be reduced to form amines or hydroxylamines.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitrile oxides and other nitrogen-containing compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME is used as a precursor in the synthesis of various steroid derivatives
Biology: In biological research, this compound is used to study the effects of steroid hormones on cellular processes. It serves as a model compound to investigate the mechanisms of hormone action and their interactions with cellular receptors.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with steroid receptors makes it a candidate for drug development in the treatment of hormone-related disorders.
Industry: In the industrial sector, this compound is used in the production of various steroid-based products. Its chemical stability and reactivity make it suitable for large-scale manufacturing processes.
Mecanismo De Acción
The mechanism of action of 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME involves its interaction with steroid receptors in the body. The oxime group allows the compound to bind to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include androgen receptors and other steroid hormone receptors, which play a crucial role in regulating gene expression and cellular function.
Comparación Con Compuestos Similares
Androstanolone: Also referred to as dihydrotestosterone, it is an anabolic steroid with a similar structure but different functional groups.
Uniqueness: 10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
1035-62-7 |
|---|---|
Fórmula molecular |
C4H8HgO2 |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
(NE)-N-(10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H31NO/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20-21)19(15,2)12-10-16(14)18/h13-16,21H,3-12H2,1-2H3/b20-17+ |
Clave InChI |
XPZHAZFQUFNMAU-LVZFUZTISA-N |
SMILES isomérico |
CC12CCCCC1CCC3C2CCC\4(C3CC/C4=N\O)C |
SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=NO)C |
SMILES canónico |
CC12CCCCC1CCC3C2CCC4(C3CCC4=NO)C |
| 1035-62-7 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


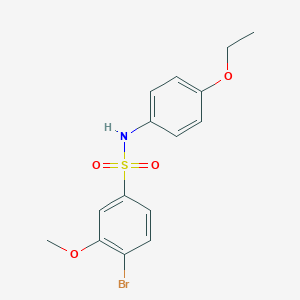
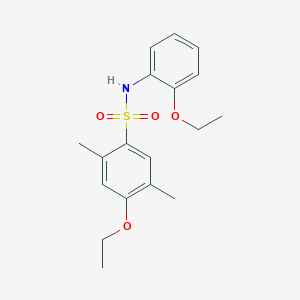
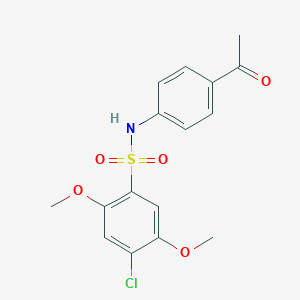
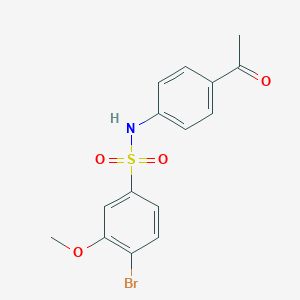
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
